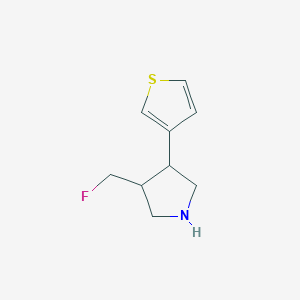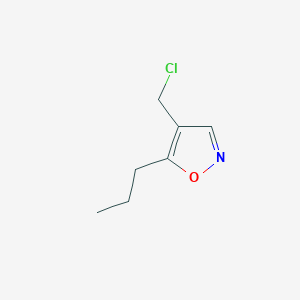![molecular formula C9H9N3O2S B1488488 3-(アゼチジン-3-イル)チエノ[3,2-d]ピリミジン-2,4(1H,3H)-ジオン CAS No. 2097976-40-2](/img/structure/B1488488.png)
3-(アゼチジン-3-イル)チエノ[3,2-d]ピリミジン-2,4(1H,3H)-ジオン
説明
3-(azetidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C9H9N3O2S and its molecular weight is 223.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(azetidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(azetidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌活性
チエノ[3,2-d]ピリミジンは、本化合物も含め、顕著な抗菌活性を有することが報告されています . これらは、大腸菌、枯草菌、バチルス・サブチリス(細菌種)、フザリウム・プロリフェラタム、トリコデルマ・ハルジアナム、アスペルギルス・ニガー(真菌種)などの様々な微生物に対して試験されており、良好な抗菌活性を示しています .
抗腫瘍活性
チエノ[3,2-d]ピリミジンは、抗腫瘍活性を有することが報告されています . このクラスの化合物は、新しい癌治療薬の開発に使用されてきました .
抗炎症活性
チエノ[3,2-d]ピリミジンは、抗炎症活性を有することも報告されています . これは、それらを新しい抗炎症薬の開発のための潜在的な候補にしています .
抗ウイルス活性
チエノ[3,2-d]ピリミジンは、抗ウイルス活性を有することが報告されています . それらは、新しい抗ウイルス薬の開発に使用できる可能性があります .
キナーゼ阻害活性
チエノ[3,2-d]ピリミジンは、キナーゼ阻害活性を有することが報告されています . キナーゼ阻害剤は、癌や炎症性疾患の治療に使用される重要なクラスの薬剤です .
ホスホジエステラーゼIV阻害活性
チエノ[3,2-d]ピリミジンは、ホスホジエステラーゼIV阻害活性を有することが報告されています . ホスホジエステラーゼIV阻害剤は、慢性閉塞性肺疾患(COPD)や喘息などの呼吸器疾患の治療に使用されます .
胃液分泌抑制活性
チエノ[3,2-d]ピリミジンは、胃液分泌抑制活性を有することが報告されています . これは、それらを潰瘍性疾患などの状態の治療のための潜在的な候補にしています .
抗葉酸活性
チエノ[3,2-d]ピリミジンは、抗葉酸活性を有することが報告されています . 抗葉酸薬は、癌の治療に使用されるタイプの薬剤です .
作用機序
Target of Action
The primary target of 3-(Azetidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is the Cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis . Cyt-bd is an attractive drug target, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
3-(Azetidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione inhibits Cyt-bd . This inhibition leads to a decrease in ATP production, as evidenced by ATP IC 50 values from 6 to 54 μM in the presence of Q203, a cytochrome bcc: aa3 (QcrB) inhibitor .
Biochemical Pathways
The inhibition of Cyt-bd affects the energy metabolism pathway of Mycobacterium tuberculosis. This results in ATP depletion, which can lead to the death of the bacteria .
Pharmacokinetics
Its ability to inhibit cyt-bd and cause atp depletion suggests that it can penetrate the bacterial cell wall and reach its target .
Result of Action
The result of the action of 3-(Azetidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is the inhibition of Cyt-bd, leading to ATP depletion and potential death of the bacteria .
Action Environment
The action of 3-(Azetidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can be influenced by environmental factors such as the presence of other inhibitors like Q203 . Additionally, the expression level of Cyt-bd-encoding genes can affect the compound’s efficacy .
生化学分析
Biochemical Properties
3-(azetidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting potential anticancer properties . Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and affecting downstream cellular processes .
Cellular Effects
The effects of 3-(azetidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death . Moreover, it affects gene expression by upregulating or downregulating the transcription of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, 3-(azetidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and proliferation. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(azetidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce sustained changes in cellular function, such as prolonged inhibition of cell proliferation .
Dosage Effects in Animal Models
The effects of 3-(azetidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At higher doses, it can cause toxic or adverse effects, including damage to healthy tissues and organs . Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
3-(azetidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, this compound is metabolized by cytochrome P450 enzymes, which play a crucial role in the oxidative metabolism of xenobiotics . The metabolic pathways of this compound can influence its bioavailability and efficacy, as well as its potential to cause adverse effects .
Transport and Distribution
The transport and distribution of 3-(azetidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione within cells and tissues are critical for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can localize to various cellular compartments, where it exerts its effects. The distribution of this compound within tissues can influence its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 3-(azetidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. The subcellular localization of this compound can influence its ability to exert its biological effects and its overall therapeutic potential.
特性
IUPAC Name |
3-(azetidin-3-yl)-1H-thieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c13-8-7-6(1-2-15-7)11-9(14)12(8)5-3-10-4-5/h1-2,5,10H,3-4H2,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHGGXWRCQHQEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C(=O)C3=C(C=CS3)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(Benzylamino)methyl]cyclobutan-1-ol](/img/structure/B1488409.png)
![1-{[(Naphthalen-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1488410.png)
![{2-Fluorobicyclo[2.2.1]heptan-2-yl}methanamine](/img/structure/B1488411.png)




![7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol](/img/structure/B1488421.png)


![3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1488426.png)

